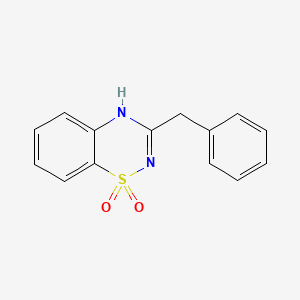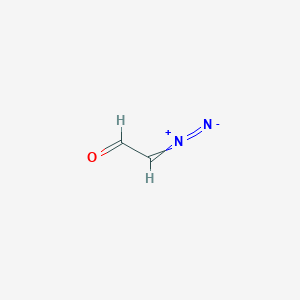![molecular formula C11H11N5O2 B14715075 6-Amino-4-[(4-methylphenyl)amino]-5-nitrosopyrimidin-2(1h)-one CAS No. 7155-23-9](/img/structure/B14715075.png)
6-Amino-4-[(4-methylphenyl)amino]-5-nitrosopyrimidin-2(1h)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-4-[(4-methylphenyl)amino]-5-nitrosopyrimidin-2(1h)-one is a complex organic compound with a unique structure that includes an amino group, a nitroso group, and a substituted pyrimidinone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-4-[(4-methylphenyl)amino]-5-nitrosopyrimidin-2(1h)-one typically involves the condensation of 4-methylphenylamine with a suitable pyrimidinone precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The nitroso group is introduced through a subsequent nitration reaction, which requires careful control of temperature and reagent concentrations to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process includes the preparation of intermediates, purification steps, and final product isolation. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-Amino-4-[(4-methylphenyl)amino]-5-nitrosopyrimidin-2(1h)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitroso group to an amino group, leading to different products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under specific conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
6-Amino-4-[(4-methylphenyl)amino]-5-nitrosopyrimidin-2(1h)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: The compound’s reactivity and versatility make it valuable in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-Amino-4-[(4-methylphenyl)amino]-5-nitrosopyrimidin-2(1h)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The nitroso group may participate in redox reactions, influencing cellular processes and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Amino-4-(4-methylanilino)-5-nitroso-1H-pyrimidin-2-one
- 6-Amino-4-[(3-methylphenyl)amino]quinazoline
- 2-Amino-4-hydroxy-6-methylpyrimidine
Uniqueness
6-Amino-4-[(4-methylphenyl)amino]-5-nitrosopyrimidin-2(1h)-one stands out due to its specific combination of functional groups and structural features. The presence of both amino and nitroso groups on the pyrimidinone ring provides unique reactivity and potential for diverse applications. Compared to similar compounds, it offers distinct advantages in terms of its chemical versatility and potential biological activity.
Propriétés
Numéro CAS |
7155-23-9 |
|---|---|
Formule moléculaire |
C11H11N5O2 |
Poids moléculaire |
245.24 g/mol |
Nom IUPAC |
6-amino-4-(4-methylanilino)-5-nitroso-1H-pyrimidin-2-one |
InChI |
InChI=1S/C11H11N5O2/c1-6-2-4-7(5-3-6)13-10-8(16-18)9(12)14-11(17)15-10/h2-5H,1H3,(H4,12,13,14,15,17) |
Clé InChI |
OOXNMSKPNMYDQY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)NC2=NC(=O)NC(=C2N=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



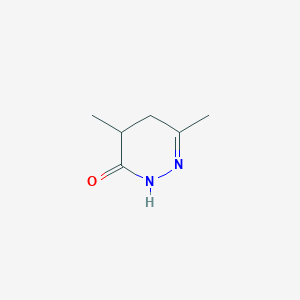
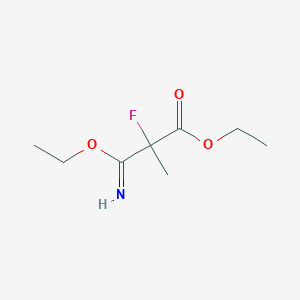
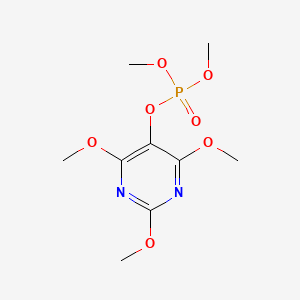
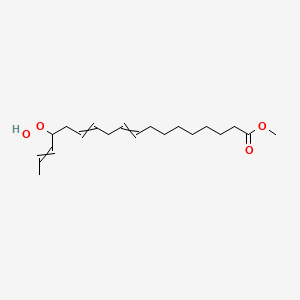
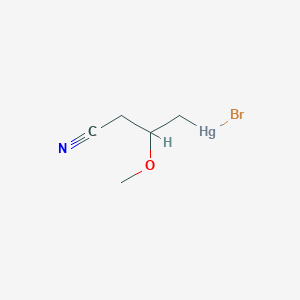
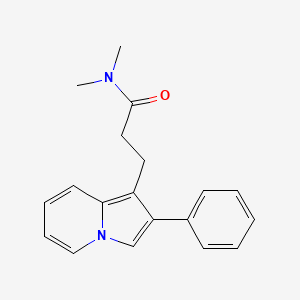
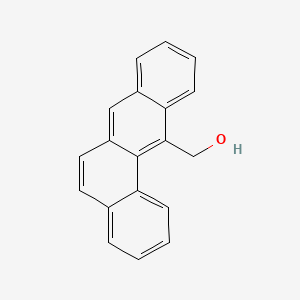
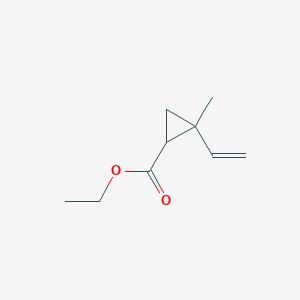

![3,6-Dimethyl[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B14715041.png)

